

Application Notes and Protocols: DSPE-PEG-COOH MW 2000 in Cancer Research

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Compound of Interest

Compound Name: DSPE-PEG-COOH, MW 2000

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This document provides detailed application notes and protocols for the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)]-2000 (DSPE-PEG-COOH MW 2000) in cancer research. This versatile phospholipid-PEG conjugate is a critical component in the development of advanced drug delivery systems, enabling the formulation of long-circulating nanoparticles capable of both passive and active tumor targeting.

Introduction to DSPE-PEG-COOH MW 2000

DSPE-PEG-COOH MW 2000 is an amphiphilic polymer widely used in the formulation of nanoparticles such as liposomes, micelles, and solid lipid nanoparticles (SLNs) for therapeutic applications.[1] Its structure consists of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor and a hydrophilic polyethylene glycol (PEG) chain with a terminal carboxylic acid group.[2] The DSPE portion integrates into the lipid bilayer of nanoparticles, while the PEG chain provides a "stealth" coating that reduces clearance by the immune system, prolonging circulation time and enhancing accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect.[3] The terminal carboxyl group serves as a versatile reactive handle for the covalent attachment of targeting ligands, enabling active targeting of cancer cells.[3][4]

Key Applications in Cancer Research

DSPE-PEG-COOH MW 2000 is instrumental in several key areas of cancer research:



- Targeted Drug Delivery: The terminal carboxylic acid allows for the conjugation of targeting
 moieties such as antibodies, peptides (e.g., RGD), and small molecules (e.g., folic acid) to
 direct nanoparticles to specific receptors overexpressed on cancer cells.[3][5] This enhances
 cellular uptake and site-specific drug release, improving therapeutic efficacy while minimizing
 off-target toxicity.[3]
- Formulation of Stealth Nanoparticles: The PEGylated surface of nanoparticles formulated with DSPE-PEG-COOH MW 2000 sterically hinders the binding of opsonins, leading to reduced recognition and uptake by the mononuclear phagocyte system (MPS).[1][3] This results in a longer systemic circulation half-life, allowing for greater accumulation at the tumor site.[6][7]
- Co-delivery of Therapeutics: DSPE-PEG-COOH MW 2000-based nanoparticles can be
 engineered to encapsulate multiple therapeutic agents, such as a combination of
 chemotherapy drugs or a drug and a nucleic acid (e.g., siRNA), to achieve synergistic
 antitumor effects and overcome drug resistance.[8][9]
- Theranostic Nanoplatforms: The functionalizable nature of DSPE-PEG-COOH MW 2000 allows for the incorporation of both therapeutic agents and imaging probes (e.g., fluorescent dyes, contrast agents) within a single nanoparticle.[10] This enables simultaneous tumor diagnosis, therapeutic monitoring, and treatment.
- Photothermal Therapy (PTT): DSPE-PEG can be used to functionalize nanomaterials like single-walled carbon nanotubes (SWCNTs) to enhance their biocompatibility and dispersibility for use in photothermal therapy, a non-invasive cancer treatment that uses light to generate heat and kill cancer cells.[11][12][13]

Quantitative Data Summary

The physicochemical properties of nanoparticles formulated with DSPE-PEG-COOH MW 2000 are critical for their in vivo performance. The following tables summarize typical quantitative data from various studies.

Table 1: Physicochemical Properties of DSPE-PEG-COOH MW 2000-Based Nanoparticles



Nanoparticle Formulation	Average Particle Size (nm)	Zeta Potential (mV)	Polydispersity Index (PDI)	Reference
DSPE- PEG2000/Solupl us (10:1 w/w)	36.5	-28.5	-	[1]
DSPE-PEG2000 alone	52.0	-38.0	0.952	[6]
DSPE- mPEG2000 and DSPE-PEG2000- DTPA Micelles	9.6 ± 0.6	-2.7 ± 1.1	-	[10]
cRGD-PSH- NP/siRNA	Optimized formulation	-	-	[9]
1 mol% RGD- PEGylated liposomes	156.4	24.9 ± 1.5	-	[14]
5 mol% PEGylated liposomes	-	25.7 ± 1	>96%	[14]

Table 2: In Vitro Cytotoxicity of DSPE-PEG-COOH MW 2000-Based Nanoparticles



Cell Line	Nanoparticle Formulation	Encapsulated Drug	IC50 Value	Reference
SKOV3 (ovarian cancer)	DSPE-PEG (5000) amine SWCNTs	-	50 μg/mL (24h)	[15]
HEPG2 (liver cancer)	DSPE-PEG (5000) amine SWCNTs	-	300 μg/mL (24h)	[15]
A549 (lung cancer)	DSPE-PEG (5000) amine SWCNTs	-	370 μg/mL (24h)	[15]
U87 (glioma)	QUE/TMZ-NLs	Quercetin & Temozolomide	Enhanced potency vs free drugs	[8]
U87/TR (TMZ- resistant glioma)	QUE/TMZ-NLs	Quercetin & Temozolomide	Enhanced potency vs free drugs	[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving DSPE-PEG-COOH MW 2000.

This is a common method for preparing liposomes encapsulating a hydrophobic drug.[3]

Materials:

- Phospholipids (e.g., DSPC or HSPC)
- Cholesterol (Chol)
- DSPE-PEG-COOH MW 2000
- Targeting ligand-PEG-DSPE (optional)



- Hydrophobic drug (e.g., Doxorubicin)
- Chloroform or a chloroform/methanol mixture
- Hydration buffer (e.g., PBS, pH 7.4)
- Rotary evaporator
- Probe sonicator or extruder with polycarbonate membranes

Procedure:

- Lipid Film Preparation:
 - Dissolve the lipids (e.g., DSPC, cholesterol, DSPE-PEG-COOH, and targeting ligand-PEG-DSPE) and the hydrophobic drug in chloroform in a round-bottom flask.
 - Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
 - Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
 - Hydrate the lipid film with the aqueous buffer by gentle agitation.[16] The temperature of the hydration buffer should be above the phase transition temperature of the lipids to form multilamellar vesicles (MLVs).
- Size Reduction:
 - To obtain unilamellar vesicles (ULVs) with a uniform size distribution, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).[3]
- Purification:
 - Remove the unencapsulated drug by dialysis or size exclusion chromatography.

Methodological & Application



This protocol describes the conjugation of an amine-containing targeting ligand (e.g., a peptide) to the carboxyl group of DSPE-PEG-COOH using EDC/NHS chemistry.[17]

Materials:

- DSPE-PEG-COOH MW 2000
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Amine-containing targeting ligand
- Reaction buffer (e.g., MES buffer, pH 6.0)
- Quenching solution (e.g., hydroxylamine)
- Dialysis membrane (appropriate MWCO)

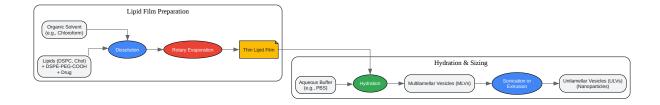
Procedure:

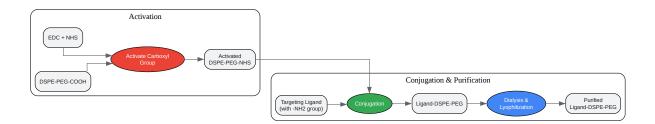
- Activation of Carboxyl Groups:
 - Dissolve DSPE-PEG-COOH in the reaction buffer.
 - Add EDC and NHS to the solution to activate the carboxyl groups. A typical molar ratio is
 1:2:2 (DSPE-PEG-COOH:EDC:NHS).
 - Incubate the reaction mixture for 15-30 minutes at room temperature.
- Conjugation:
 - Add the amine-containing targeting ligand to the activated DSPE-PEG-COOH solution.
 The molar ratio of the ligand to DSPE-PEG-COOH can be varied to optimize conjugation efficiency.
 - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.



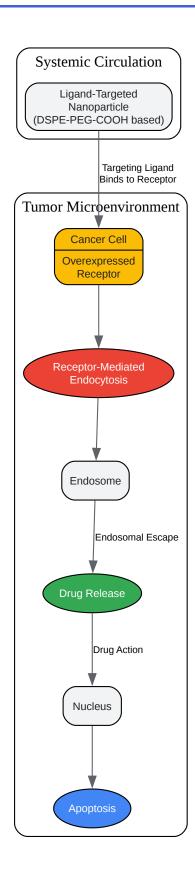
- Quenching:
 - Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.
- Purification:
 - Purify the resulting ligand-conjugated DSPE-PEG by dialysis against deionized water for
 48 hours to remove unreacted starting materials and byproducts.
 - Lyophilize the dialyzed solution to obtain the purified product as a powder.

Visualizations









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